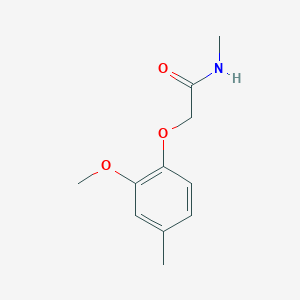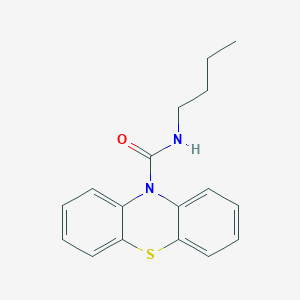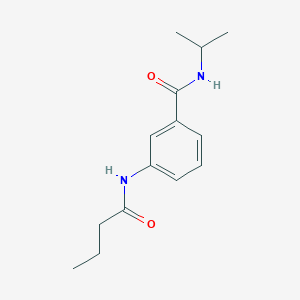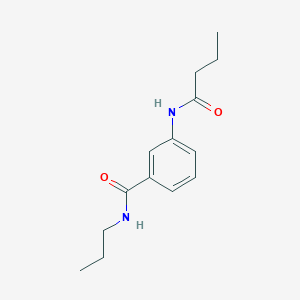
3-(Propanoylamino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Propanoylamino)benzamide, also known as N-(3-oxopropyl)aniline, is a chemical compound that belongs to the class of benzamide derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 3-(Propanoylamino)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
3-(Propanoylamino)benzamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to exhibit antimicrobial activity against a wide range of microorganisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(Propanoylamino)benzamide for lab experiments is its relatively simple synthesis method, which allows for the easy preparation of large quantities of the compound. Additionally, its wide range of pharmacological activities makes it a useful tool for studying various biological processes. However, one limitation of 3-(Propanoylamino)benzamide is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for the study of 3-(Propanoylamino)benzamide. One area of interest is the development of new drugs and therapies based on its pharmacological activities. Another area of interest is the study of its mechanism of action and its interactions with other molecules in the body. Additionally, the potential use of 3-(Propanoylamino)benzamide as a tool for studying various biological processes, such as inflammation and cancer, is an area of ongoing research.
Conclusion:
In conclusion, 3-(Propanoylamino)benzamide is a promising compound that has been extensively studied for its potential applications in scientific research. Its wide range of pharmacological activities, relatively simple synthesis method, and potential for use as a tool for studying various biological processes make it a valuable asset to the field of medicinal chemistry. Further research is needed to fully understand its mechanism of action and to explore its potential applications in the development of new drugs and therapies.
Synthesemethoden
The synthesis of 3-(Propanoylamino)benzamide involves the reaction of 3-nitrobenzoyl chloride with propan-1-amine in the presence of a base such as triethylamine. The resulting intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product. This method has been widely used in the preparation of 3-(Propanoylamino)benzamide in both laboratory and industrial settings.
Wissenschaftliche Forschungsanwendungen
3-(Propanoylamino)benzamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. These properties make it a promising candidate for the development of new drugs and therapies for various diseases.
Eigenschaften
Produktname |
3-(Propanoylamino)benzamide |
|---|---|
Molekularformel |
C10H12N2O2 |
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
3-(propanoylamino)benzamide |
InChI |
InChI=1S/C10H12N2O2/c1-2-9(13)12-8-5-3-4-7(6-8)10(11)14/h3-6H,2H2,1H3,(H2,11,14)(H,12,13) |
InChI-Schlüssel |
ATXPEEOVYIDKCI-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)N |
Kanonische SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide](/img/structure/B269400.png)

![N-[3-(allyloxy)phenyl]-2-ethoxybenzamide](/img/structure/B269402.png)




![N-{4-[(sec-butylamino)sulfonyl]phenyl}cyclopropanecarboxamide](/img/structure/B269411.png)
![N-[(4-methoxyphenyl)acetyl]-N'-[2-(1-piperidinylcarbonyl)phenyl]thiourea](/img/structure/B269415.png)




